

Recommended solvent for Neuraminidase-IN-10 in biological experiments

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Compound of Interest

Compound Name: Neuraminidase-IN-10

Cat. No.: B12393683

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Application Notes and Protocols for Neuraminidase-IN-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of **Neuraminidase-IN-10** (MCE HY-151103), a potent inhibitor of influenza neuraminidase, in biological experiments. The following information is based on established methodologies for neuraminidase inhibitors and specific data from the primary literature citing this compound.

Product Information

Parameter	Value
Product Name	Neuraminidase-IN-10
Catalog Number	HY-151103 (MedChemExpress)
Molecular Weight	486.62 g/mol
Chemical Formula	C ₂₆ H ₃₄ N ₂ O ₅ S
CAS Number	2685786-29-0

Solubility and Stock Solution Preparation

The recommended solvent for preparing stock solutions of **Neuraminidase-IN-10** for in vitro biological assays is Dimethyl Sulfoxide (DMSO).

Quantitative Solubility Data:

Solvent	Concentration	Notes
DMSO	≥ 10 mM	Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
Aqueous Buffers	Low solubility	Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Weighing the Compound: Accurately weigh a precise amount of **Neuraminidase-IN-10** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4866 mg of the compound.
- Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. For 0.4866 mg, add 100 μ L of DMSO.
- Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Experimental Protocols

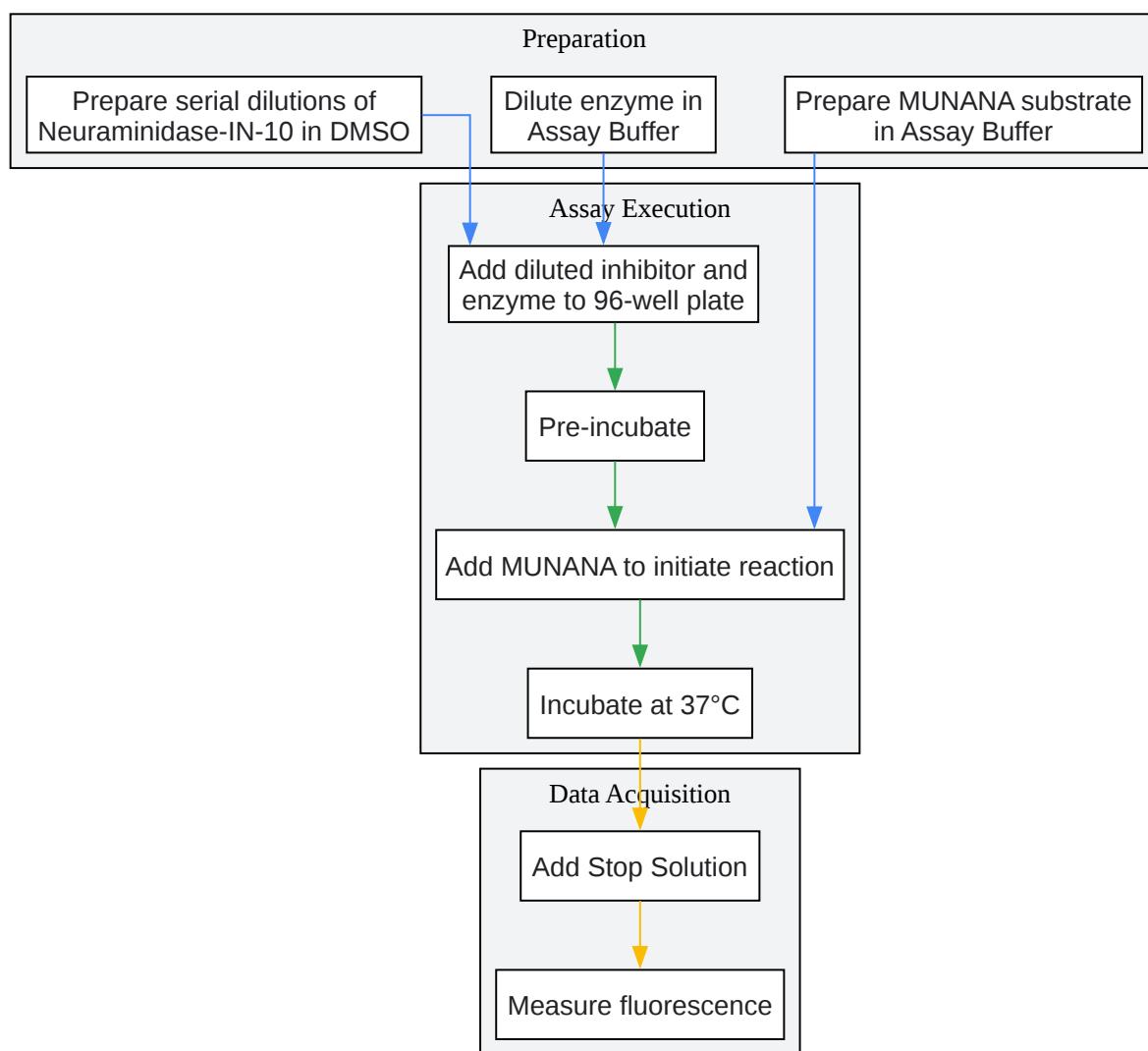
In Vitro Neuraminidase Inhibition Assay (Fluorometric):

This protocol is adapted from the methods described in the primary literature for testing neuraminidase inhibitors.[\[1\]](#)

Materials:

- **Neuraminidase-IN-10** stock solution (10 mM in DMSO)
- Recombinant neuraminidase enzyme
- Assay Buffer (e.g., MES buffer, pH 6.5, containing CaCl_2)
- Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl- α -D-neuraminic acid, MUNANA)
- Stop Solution (e.g., freshly prepared NaOH in ethanol)
- Black 96-well plates suitable for fluorescence measurements
- Plate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~450 nm)

Experimental Workflow Diagram:

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Caption: Workflow for the in vitro neuraminidase inhibition assay.

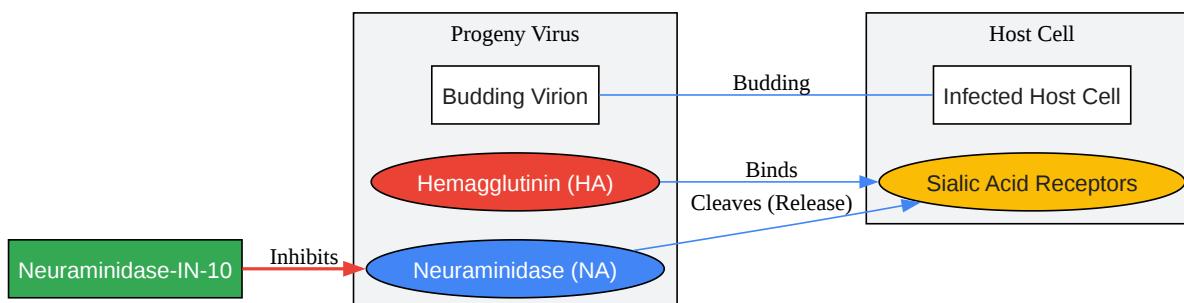
Procedure:

- Serial Dilution of Inhibitor: Prepare a series of dilutions of the 10 mM **Neuraminidase-IN-10** stock solution in 100% DMSO.
- Working Solution Preparation: Further dilute the DMSO serial dilutions into the Assay Buffer to achieve the final desired concentrations for the assay. The final concentration of DMSO in the assay should be kept low (typically $\leq 0.5\%$) to avoid solvent effects on enzyme activity.
- Enzyme Preparation: Dilute the recombinant neuraminidase enzyme to the working concentration in cold Assay Buffer.
- Assay Plate Setup:
 - Add the diluted **Neuraminidase-IN-10** solutions to the wells of a black 96-well plate.
 - Include positive control wells (e.g., Oseltamivir Carboxylate) and negative control wells (Assay Buffer with the same final DMSO concentration).
 - Add the diluted enzyme solution to all wells except for the substrate blank.
- Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the MUNANA substrate solution to all wells to start the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
- Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
- Fluorescence Measurement: Read the fluorescence of the plate using a plate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the percent inhibition for each concentration of **Neuraminidase-IN-10** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway

Neuraminidase-IN-10 is an inhibitor of viral neuraminidase, a key enzyme in the influenza virus life cycle. It does not directly interact with host cell signaling pathways but rather disrupts viral propagation.

Influenza Virus Release and Inhibition Diagram:



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References

- 1. pubs.acs.org [pubs.acs.org]
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